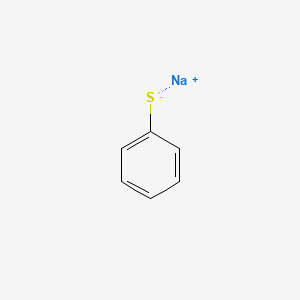

Sodium thiophenolate

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

sodium;benzenethiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWQDAUIUBVCDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108-98-5 (Parent) | |

| Record name | Sodium benzenethiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027342 | |

| Record name | Sodium benzenethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige solid with a stench; [MSDSonline] | |

| Record name | Sodium benzenethiolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-69-8 | |

| Record name | Sodium benzenethiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium benzenethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzenethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BENZENETHIOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GF5O2O8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM BENZENETHIOLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5771 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Versatility of Sodium Thiophenolate in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium thiophenolate (PhSNa), the sodium salt of thiophenol, stands as a potent and versatile nucleophile in the organic chemist's toolkit. Its utility spans a wide array of synthetic transformations, from the classical formation of thioethers to the intricate construction of complex molecular architectures relevant to pharmaceuticals, materials science, and coordination chemistry. This technical guide provides an in-depth exploration of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Synthesis of Thioethers via Nucleophilic Substitution

One of the most fundamental and widely employed applications of this compound is the synthesis of aryl and alkyl thioethers through nucleophilic substitution reactions. The thiophenolate anion is a soft and highly effective nucleophile, readily displacing leaving groups from various electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

This compound is particularly effective in nucleophilic aromatic substitution (SNAr) reactions, especially with electron-deficient aromatic rings. The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group activates the ring towards nucleophilic attack.

Reaction Mechanism:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The thiophenolate anion first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Sodium Thiophenolate: A Comprehensive Technical Guide to its Nucleophilic Reactivity in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiophenolate (C₆H₅SNa), the sodium salt of thiophenol, is a potent nucleophilic reagent widely employed in organic synthesis.[1] Its strong nucleophilic character, stemming from the polarizable sulfur anion, makes it a versatile tool for the formation of carbon-sulfur bonds, a crucial linkage in numerous pharmaceuticals and functional materials.[1][2] This technical guide provides an in-depth exploration of this compound's properties as a nucleophile, supported by quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms and workflows.

Core Properties of this compound

This compound is typically a white to light yellow powder and is soluble in polar organic solvents.[3] It is most commonly generated in situ by the deprotonation of thiophenol with a suitable base, such as sodium hydroxide or sodium hydride, or prepared from the reaction of sodium metal with thiophenol in a solvent like diethyl ether.[3][4]

Basicity and Nucleophilicity: A Quantitative Perspective

The efficacy of this compound as a nucleophile is intrinsically linked to the properties of its conjugate acid, thiophenol. The acidity of thiophenol is significantly greater than that of phenol, as indicated by their respective pKa values.[4] This higher acidity translates to a more stable, and consequently less basic, thiophenolate anion compared to the phenoxide anion. However, in the realm of nucleophilicity, the larger and more polarizable sulfur atom of the thiophenolate anion renders it a significantly stronger nucleophile than its oxygen counterpart.[5] This enhanced nucleophilicity is a key factor in its synthetic utility.

To provide a quantitative measure of its nucleophilic strength, the Mayr-Patz equation, log k = sN(N + E), is a powerful tool.[6] This equation correlates the second-order rate constant (k) of a reaction with the nucleophilicity parameter (N) and the nucleophile-specific slope parameter (sN) of the nucleophile, and the electrophilicity parameter (E) of the electrophile. For the thiophenolate anion in DMSO, these parameters have been determined, allowing for the prediction and comparison of its reactivity with a wide range of electrophiles.[7]

| Parameter | Value (in DMSO) | Reference |

| pKa of Thiophenol | 6.62 (in H₂O) | [4] |

| Mayr's Nucleophilicity Parameter (N) | 23.36 | [7] |

| Mayr's Slope Parameter (sN) | 0.74 | [7] |

Key Reactions and Experimental Protocols

This compound participates in a variety of synthetically important reactions, primarily driven by its potent nucleophilicity. The following sections detail the mechanisms and provide exemplary experimental protocols for some of its most common applications.

Williamson Thioether Synthesis (Sₙ2 Reaction)

The Williamson ether synthesis is a classic and versatile method for the formation of ethers, and its thio-analogue provides an efficient route to aryl thioethers. In this Sₙ2 reaction, the thiophenolate anion displaces a leaving group (typically a halide or a sulfonate) on an alkyl substrate. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.

Reaction Mechanism:

Caption: Sₙ2 mechanism of the Williamson Thioether Synthesis.

Experimental Protocol: Synthesis of Benzyl Phenyl Thioether

This protocol describes the reaction of benzyl chloride with this compound.[8][9]

Materials:

-

This compound (or thiophenol and a base to generate it in situ)

-

Benzyl chloride

-

Solvent (e.g., DMF, ethanol)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in the chosen solvent.

-

To this solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature with stirring.

-

The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the pure benzyl phenyl thioether.

| Reactant | Molar Ratio | Typical Solvent | Temperature | Typical Yield |

| Benzyl Chloride | 1.0 | DMF | 60 °C | >90% |

| This compound | 1.1 |

Michael Addition (Conjugate Addition)

This compound readily undergoes Michael addition to α,β-unsaturated carbonyl compounds.[10][11] This 1,4-conjugate addition is a powerful method for the formation of β-thio-carbonyl compounds, which are valuable synthetic intermediates.

Reaction Mechanism:

Caption: Mechanism of the Michael Addition of thiophenolate.

Experimental Protocol: Conjugate Addition to Cyclohexenone

This protocol details the addition of this compound to 2-cyclohexen-1-one.[12]

Materials:

-

Thiophenol

-

Base (e.g., sodium hydroxide, potassium carbonate)

-

2-Cyclohexen-1-one

-

Solvent (e.g., water, ethanol, or solvent-free)

Procedure:

-

In a reaction vessel, dissolve thiophenol (1.0 equivalent) in the chosen solvent.

-

Add the base (e.g., a catalytic amount of NaOH) to generate the thiophenolate anion in situ.

-

Add 2-cyclohexen-1-one (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(phenylthio)cyclohexan-1-one.

| Electrophile | Base | Solvent | Temperature | Typical Yield |

| 2-Cyclohexen-1-one | NaOH (cat.) | Water | Room Temp. | High |

| Methyl Vinyl Ketone | - | Solvent-free | Room Temp. | >95% |

Nucleophilic Aromatic Substitution (SₙAr)

This compound is an effective nucleophile in SₙAr reactions, where it displaces a leaving group on an electron-deficient aromatic or heteroaromatic ring.[4][13] The presence of electron-withdrawing groups (e.g., nitro, cyano) ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

Reaction Mechanism:

Caption: SₙAr mechanism involving a Meisenheimer complex.

Experimental Protocol: Reaction with 1-fluoro-2,4-dinitrobenzene

This protocol outlines the reaction of this compound with a highly activated aryl halide.

Materials:

-

This compound

-

1-fluoro-2,4-dinitrobenzene

-

Solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve this compound (1.0 equivalent) in the chosen solvent in a reaction flask.

-

Add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 equivalent) in the same solvent to the flask at room temperature.

-

Stir the reaction mixture and monitor by TLC. The reaction is typically rapid.

-

After completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dinitrophenyl phenyl sulfide.

| Aryl Halide | Solvent | Temperature | Typical Yield |

| 1-fluoro-2,4-dinitrobenzene | DMF | Room Temp. | Quantitative |

| 3,4-dichloro-1-nitrobenzene | DMF | 100 °C | High |

Demethylation of Aryl Methyl Ethers

This compound is a valuable reagent for the cleavage of aryl methyl ethers to the corresponding phenols, a common deprotection strategy in organic synthesis.[14][15][16] This reaction proceeds via an Sₙ2 attack of the thiophenolate on the methyl group.

Reaction Mechanism:

Caption: Demethylation of an aryl methyl ether by this compound.

Experimental Protocol: Demethylation of Guaiacol

This protocol describes the demethylation of guaiacol (2-methoxyphenol) to catechol.[14]

Materials:

-

This compound

-

Guaiacol

-

High-boiling solvent (e.g., NMP, DMF)

Procedure:

-

In a flask equipped with a reflux condenser, combine guaiacol (1.0 equivalent) and this compound (2-3 equivalents) in a high-boiling polar aprotic solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the resulting phenoxide.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the catechol product by column chromatography or distillation.

| Substrate | Solvent | Temperature | Typical Yield |

| Guaiacol | NMP | Reflux | High |

| Various substituted guaiacols | MOPS buffer (biocatalytic) | 30 °C | >90% conversion |

Applications in Drug Development and Beyond

The robust nucleophilicity of this compound has led to its application in various stages of drug discovery and development. Its ability to form thioether linkages is utilized in the synthesis of a wide range of biologically active molecules. For instance, it has been used in the synthesis of MCoTI-I and MCoTI-II cyclotides, which are microproteins with potential therapeutic applications.[17] Furthermore, its role as a deprotecting agent for methyl ethers is crucial in the synthesis of complex natural products and their analogues.

Beyond pharmaceuticals, this compound finds use in materials science for the synthesis of sulfur-containing organic materials with interesting electronic and optical properties.[3] It is also employed in coordination chemistry to prepare metal-thiolate complexes that can act as catalysts or sensor components.[3]

Safety and Handling

This compound and its precursor, thiophenol, should be handled with care in a well-ventilated fume hood. Thiophenol has a strong, unpleasant odor and is toxic. This compound is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It is also sensitive to moisture and air, and should be stored under an inert atmosphere.

Conclusion

This compound is a powerful and versatile nucleophile that plays a significant role in modern organic synthesis. Its predictable reactivity, substantiated by quantitative measures such as Mayr's nucleophilicity parameters, allows for its strategic application in the construction of complex molecules. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and scientists in academia and industry, facilitating the effective utilization of this important reagent in their synthetic endeavors. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for harnessing its full potential in the development of new medicines and materials.

References

- 1. CAS 930-69-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 3. Cas 930-69-8,SODIUM THIOPHENOXIDE | lookchem [lookchem.com]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mayr's Database Of Reactivity Parameters - Moleculethiophenolate (in DMSO) [cup.lmu.de]

- 8. chemtube3d.com [chemtube3d.com]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System [organic-chemistry.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound technical grade, 90 930-69-8 [sigmaaldrich.com]

Benzenethiol Sodium Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Core Properties and Applications

Benzenethiol sodium salt, also known as sodium thiophenolate or sodium phenylsulfide, is a versatile and highly reactive organosulfur compound. Its utility as a potent nucleophile and a key building block has established it as an indispensable reagent in various domains of chemical synthesis, ranging from the pharmaceutical industry to materials science. This technical guide provides a detailed overview of the fundamental properties of benzenethiol sodium salt, comprehensive experimental protocols for its preparation and key applications, and visual representations of associated chemical pathways and workflows.

Core Properties of Benzenethiol Sodium Salt

Benzenethiol sodium salt is the sodium salt of thiophenol and is typically a white to off-white solid with a characteristic pungent odor.[1] It is soluble in water and many organic solvents.[1] As the conjugate base of thiophenol, a weak acid, benzenethiol sodium salt is a strong nucleophile.

Physicochemical Data

A summary of the key physicochemical properties of benzenethiol sodium salt is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₅NaS | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Appearance | Faintly beige solid with a stench | [2] |

| Melting Point | >300 °C | [3] |

| CAS Number | 930-69-8 | [2] |

| EC Number | 213-224-0 | [3] |

| PubChem CID | 4110039 | [2] |

| Solubility | Soluble in water | [1] |

Structural Information

| Parameter | Representation |

| SMILES | C1=CC=C(C=C1)[S-].[Na+] |

| InChI | InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |

Key Applications of Benzenethiol Sodium Salt

The strong nucleophilicity of the thiophenolate anion makes benzenethiol sodium salt a valuable reagent in a multitude of chemical transformations. Its primary applications are centered around the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules and functional materials.

Organic Synthesis

In the realm of organic synthesis, benzenethiol sodium salt is widely employed as a nucleophile in substitution and addition reactions. It readily participates in nucleophilic aromatic substitution (SNA) reactions with activated aryl halides to form diaryl sulfides.[4] It is also utilized as a demethylating agent in laboratory settings.[2]

Pharmaceutical and Drug Development

A significant application of benzenethiol sodium salt in the pharmaceutical sector is in the synthesis of cyclotides, specifically MCoTI-I and MCoTI-II (Momordica cochinchinensis trypsin inhibitors).[3] These macrocyclic peptides exhibit remarkable stability and have potential as therapeutic agents. Benzenethiol sodium salt is used in the preparation of peptide thioesters, which are key intermediates in the native chemical ligation process for cyclotide synthesis.[5] Furthermore, it has been used in the synthesis of retinol substitution analogs and phosphorodithioate fungicides.[2]

Materials Science

In materials science, benzenethiol sodium salt serves as a precursor for the synthesis of advanced materials with tailored electronic and photophysical properties. A notable application is in the preparation of cyclometalated platinum(II) complexes.[3] These complexes are of interest for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Experimental Protocols

This section provides detailed methodologies for the preparation of benzenethiol sodium salt and its application in key synthetic procedures.

Synthesis of Benzenethiol Sodium Salt from Thiophenol

The most straightforward preparation of benzenethiol sodium salt involves the deprotonation of thiophenol with a suitable sodium base.

Method 1: Using Sodium Hydroxide

-

Materials: Thiophenol, sodium hydroxide (NaOH), ethanol, diethyl ether.

-

Procedure:

-

Dissolve thiophenol (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in ethanol.

-

Slowly add the sodium hydroxide solution to the thiophenol solution with continuous stirring.

-

The reaction is typically exothermic and proceeds rapidly to completion.

-

The product, benzenethiol sodium salt, will precipitate from the solution.

-

The precipitate can be collected by filtration, washed with cold diethyl ether to remove any unreacted thiophenol, and dried under vacuum.

-

Method 2: Using Sodium Metal

-

Materials: Thiophenol, sodium metal, anhydrous diethyl ether.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add anhydrous diethyl ether.

-

Carefully add small, freshly cut pieces of sodium metal (1 equivalent) to the ether.

-

From the dropping funnel, add a solution of thiophenol (1 equivalent) in anhydrous diethyl ether dropwise to the stirred suspension of sodium metal.

-

The reaction will proceed with the evolution of hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete and the evolution of hydrogen has ceased, the reaction mixture is stirred for an additional hour to ensure complete reaction.

-

The resulting white precipitate of benzenethiol sodium salt is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried under vacuum.

-

Application in Nucleophilic Aromatic Substitution (SNAr)

Benzenethiol sodium salt is an excellent nucleophile for SNAr reactions with electron-deficient aromatic rings.

-

General Procedure:

-

In a round-bottom flask, dissolve the activated aryl halide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add benzenethiol sodium salt (1.1-1.5 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the aryl halide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

-

Synthesis of a Peptide Thioester for MCoTI-II Synthesis

This protocol outlines the use of this compound in the preparation of a peptide thioester, a key intermediate for native chemical ligation in the synthesis of MCoTI-II.[5]

-

Materials: Activated resin with the desired peptide sequence, this compound, ethyl 3-mercaptopropionate, dimethylformamide (DMF), trifluoroacetic acid (TFA), water, ethylenediaminetetraacetic acid (EDT), triisopropylsilane (TIPS).

-

Procedure:

-

To the activated peptide-resin, add a catalytic amount of this compound.

-

Add ethyl 3-mercaptopropionate and DMF to the resin and agitate the mixture overnight at room temperature.

-

Filter the resin and evaporate the filtrate to dryness to yield the fully protected peptide thioester.

-

Treat the protected peptide thioester with a deprotection mixture (e.g., TFA:H₂O:EDT:TIPS) for several hours to remove protecting groups.

-

Precipitate the deprotected peptide thioester and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows involving benzenethiol sodium salt.

Caption: Synthetic routes to benzenethiol sodium salt.

Caption: Workflow for a typical SNAr reaction.

Caption: Workflow for MCoTI-II synthesis.

Caption: General synthesis of platinum complexes.

References

Deprotonation of Thiophenol to Form Sodium Thiophenolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the deprotonation of thiophenol to synthesize its corresponding sodium salt, sodium thiophenolate. This reaction is fundamental in organic synthesis, serving as a gateway to a multitude of further chemical transformations. This document details the underlying chemical principles, presents quantitative data, outlines detailed experimental protocols, and provides visual representations of the reaction and experimental workflows.

Introduction

Thiophenol (C₆H₅SH), a thiol analogue of phenol, is a significantly more acidic compound due to the lower bond dissociation energy of the S-H bond compared to the O-H bond and the greater polarizability of sulfur.[1] Its heightened acidity makes it readily susceptible to deprotonation by a variety of bases to form the thiophenolate anion (C₆H₅S⁻), a potent nucleophile. The sodium salt, this compound (C₆H₅SNa), is a stable and versatile reagent widely employed in pharmaceutical and materials science research for the formation of thioethers and other organosulfur compounds.[2][3]

This guide will explore the common methods for the preparation of this compound, focusing on the use of strong bases such as sodium hydroxide, sodium metal, sodium hydride, and sodium methoxide.

Chemical Principles

The deprotonation of thiophenol is a straightforward acid-base reaction. Thiophenol acts as a Brønsted-Lowry acid, donating a proton to a base. The equilibrium of this reaction is largely dictated by the relative acidities of thiophenol and the conjugate acid of the base used.

Reaction: C₆H₅SH + Base ⇌ C₆H₅S⁻Na⁺ + Conjugate Acid

Due to the significantly lower pKa of thiophenol compared to alcohols, the use of strong bases ensures that the equilibrium lies far to the right, resulting in a high yield of the this compound salt.[4]

Quantitative Data

The efficiency of thiophenol deprotonation is contingent on the choice of base and reaction conditions. The following table summarizes key quantitative data related to this reaction.

| Property | Value (Thiophenol) | Value (Phenol) | Reference |

| pKa (in H₂O) | 6.62 | 9.95 | [4] |

| pKa (in DMSO) | 10.28 | 18.0 | [4] |

| Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | Methanol | 45°C | 97 | [3] |

| Sodium Hydride | Tetrahydrofuran/Diethyl Ether | 1.75 hours | 93 | [3] |

| Sodium Metal | Diethyl Ether | Not specified | 90 | [3] |

| Sodium Carbonate | Acetonitrile | Reflux, 19 hours | 85 (of a derivative) | [3] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using various common bases.

Protocol 1: Deprotonation using Sodium Hydroxide in Ethanol

This protocol describes the in situ generation of this compound from sodium hydroxide and thiophenol in an alcoholic solvent.

Materials:

-

Thiophenol (C₆H₅SH)

-

Sodium Hydroxide (NaOH)

-

Absolute Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add a calculated amount of sodium hydroxide pellets.

-

Add absolute ethanol to dissolve the sodium hydroxide. Gentle warming may be required.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equimolar amount of thiophenol to the stirred sodium hydroxide solution. The addition should be dropwise to control any exotherm.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

-

The resulting solution of this compound in ethanol can be used directly for subsequent reactions.

Protocol 2: Deprotonation using Sodium Metal in Diethyl Ether

This classic method utilizes sodium metal to deprotonate thiophenol, yielding the sodium salt and hydrogen gas.

Materials:

-

Thiophenol (C₆H₅SH)

-

Sodium Metal (Na)

-

Anhydrous Diethyl Ether (Et₂O)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

Procedure:

-

Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Under a positive pressure of inert gas, add freshly cut sodium metal to the flask containing anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of thiophenol in anhydrous diethyl ether.

-

Add the thiophenol solution dropwise to the stirred suspension of sodium metal in diethyl ether. A vigorous reaction with the evolution of hydrogen gas will be observed. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete and the evolution of hydrogen has ceased, continue to stir the reaction mixture at room temperature for an additional hour to ensure all the sodium has reacted.

-

The resulting white to off-white precipitate is this compound, which can be used as a suspension or isolated by filtration.

Visualizations

Reaction Pathway

The following diagram illustrates the general acid-base reaction for the deprotonation of thiophenol.

Caption: Deprotonation of thiophenol to form this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and subsequent use of this compound.

Caption: General workflow for this compound synthesis and use.

Safety Considerations

-

Thiophenol: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Metal and Sodium Hydride: These reagents are highly reactive and flammable, reacting violently with water. They should be handled under an inert atmosphere and with appropriate personal protective equipment.

-

Sodium Hydroxide: A corrosive solid that can cause severe burns. Handle with care.

-

Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

Conclusion

The deprotonation of thiophenol to form this compound is a robust and high-yielding reaction critical for the synthesis of a wide array of organosulfur compounds. The choice of base and solvent can be tailored to the specific requirements of the subsequent synthetic steps. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this important chemical transformation in their work.

References

The Indispensable Role of Sodium Thiophenoxide in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium thiophenoxide (PhSNa), a potent sulfur nucleophile, has carved a significant niche in the landscape of modern organic synthesis. Its utility spans from fundamental bond-forming reactions to the intricate construction of complex molecules in medicinal and materials science. This technical guide provides an in-depth exploration of the core applications of sodium thiophenoxide, complete with quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Applications in C-S Bond Formation

The primary role of sodium thiophenoxide in synthetic chemistry lies in its exceptional ability to forge carbon-sulfur (C-S) bonds, a critical linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. This is predominantly achieved through two major classes of reactions: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Sodium thiophenoxide is a powerful nucleophile for SNAr reactions, particularly with electron-deficient aromatic and heteroaromatic halides.[1] The reaction proceeds via the addition of the thiophenoxide ion to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to yield the corresponding aryl thioether.[2] The presence of electron-withdrawing groups (such as nitro or cyano groups) ortho or para to the leaving group significantly accelerates the reaction.[2]

The general workflow for a typical SNAr reaction involving sodium thiophenoxide is illustrated below:

The following table summarizes the yields for the synthesis of various aryl thioethers via SNAr reactions with sodium thiophenoxide or in situ generated thiophenoxide.

| Aryl Halide | Thiol Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Chloro-2,4-dinitrobenzene | Thiophenol | K2CO3 | DMF | RT | 2 | 95 |

| 1-Fluoro-4-nitrobenzene | Thiophenol | K2CO3 | DMF | 80 | 3 | 92 |

| 2-Chloropyridine | Thiophenol | NaH | THF | 60 | 12 | 85 |

| 4-Chloro-3-nitrobenzonitrile | Thiophenol | K2CO3 | DMSO | 100 | 5 | 98 |

Note: Yields are isolated yields. Reaction conditions and yields are representative and may vary based on the specific substrates and reaction scale.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Sodium thiophenoxide is also a key reagent in transition-metal-catalyzed cross-coupling reactions, which offer a broader substrate scope, including less activated aryl halides. Copper and palladium are the most commonly employed catalysts for these transformations.

Copper-catalyzed C-S cross-coupling, often referred to as the Ullmann condensation, is a powerful method for the synthesis of diaryl thioethers.[3] These reactions typically employ a copper(I) salt as the catalyst, a base, and a suitable solvent. The reaction is believed to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[4]

| Aryl Halide | Thiol Source | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Thiophenol | CuI (5) | K2CO3 | DMF | 110 | 12 | 90 |

| 4-Bromotoluene | Thiophenol | CuI (10) | Cs2CO3 | Dioxane | 120 | 24 | 85 |

| 2-Iodoanisole | Thiophenol | Cu2O (5) | K3PO4 | Toluene | 100 | 18 | 88 |

| 1-Bromonaphthalene | Thiophenol | CuI (5) | K2CO3 | DMSO | 130 | 24 | 91 |

Note: Yields are isolated yields. The choice of ligand can significantly impact reaction efficiency and substrate scope.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. These reactions typically utilize a palladium catalyst in conjunction with a phosphine ligand and a base. They offer high functional group tolerance and can be performed under relatively mild conditions.[5]

| Aryl Halide | Thiol Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Thiophenol | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 | Toluene | 110 | 16 | 93 |

| 2-Bromopyridine | Thiophenol | Pd(OAc)2 (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 12 | 89 |

| 1-Chloro-4-methoxybenzene | Thiophenol | PdCl2(dppf) (3) | - | K3PO4 | DMF | 120 | 24 | 87 |

| 3-Bromobenzonitrile | Thiophenol | Pd(dba)2 (2) | DavePhos (4) | LiHMDS | THF | 80 | 10 | 95 |

Note: Yields are isolated yields. The choice of ligand and base is crucial for the success of these reactions.

Application in Drug Development: Synthesis of OSI-930 Intermediate

Sodium thiophenoxide and its derivatives are instrumental in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is in the synthesis of a key intermediate for OSI-930, a potent inhibitor of the receptor tyrosine kinases Kit and KDR.[6] The synthesis involves the formation of a thioether linkage via a nucleophilic substitution reaction.

The following workflow diagram illustrates a plausible synthetic route to a key intermediate of OSI-930, highlighting the C-S bond-forming step.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

To a solution of the aryl halide (1.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added potassium carbonate (1.5 mmol). Thiophenol (1.1 mmol) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) for the specified time. Upon completion (monitored by TLC), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl thioether.

General Procedure for Copper-Catalyzed C-S Cross-Coupling

A mixture of the aryl halide (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (0.1 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated at the specified temperature for the indicated time under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue is purified by flash chromatography to give the desired product.[7]

General Procedure for Palladium-Catalyzed C-S Cross-Coupling

A mixture of the aryl halide (1.0 mmol), thiophenol (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs2CO3, 2.0 mmol) in an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) is heated under an inert atmosphere at the specified temperature for the indicated time. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired diaryl thioether.[5]

Conclusion

Sodium thiophenoxide remains a cornerstone reagent in modern synthetic chemistry, offering a reliable and versatile means of constructing C-S bonds. Its application in both classical nucleophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions underscores its importance in the synthesis of a wide range of molecules, from simple building blocks to complex pharmaceutical agents. The continued development of more efficient and sustainable catalytic systems for reactions involving thiophenoxides will undoubtedly expand its utility and impact in the years to come.

References

- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OSI-930: a novel selective inhibitor of Kit and kinase insert domain receptor tyrosine kinases with antitumor activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of a Core Reagent: A Technical Guide to the Discovery and Historical Synthesis of Sodium Thiophenolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of sodium thiophenolate, a pivotal organosulfur compound in organic synthesis and drug development. This document details the key synthetic routes, presents quantitative data in a structured format, and offers detailed experimental protocols for its preparation.

Introduction: The Emergence of Thiophenolates

The history of this compound is intrinsically linked to the discovery and study of its parent compound, thiophenol. While a definitive first synthesis of this compound is not prominently documented, its preparation is a direct and fundamental acid-base reaction. Once thiophenol was available, its treatment with a strong sodium base to yield the corresponding salt, this compound, would have been a logical and straightforward step for 19th-century chemists. The significance of this compound lies in its nature as a potent nucleophile, making it a versatile reagent for the formation of carbon-sulfur bonds, a critical linkage in many pharmaceutical compounds.

Historical Synthesis of Thiophenol: The Gateway to this compound

The availability of thiophenol was the essential prerequisite for the synthesis of this compound. Two historical methods stand out for their importance in making aromatic thiols accessible to chemists.

The Leuckart Thiophenol Reaction (1890)

In 1890, Rudolf Leuckart reported a method for the synthesis of aromatic thiols from diazonium salts.[1] This reaction involves the decomposition of a diazoxanthate, formed from a diazonium salt and a xanthate, to an aryl xanthate, which is then hydrolyzed to the thiophenol.[1]

References

Basic principles of C-S bond formation using sodium thiophenolate

An In-depth Technical Guide to Carbon-Sulfur Bond Formation Using Sodium Thiophenolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of carbon-sulfur (C-S) bonds to create aryl thioethers is a cornerstone of modern organic synthesis, with profound implications in medicinal chemistry, materials science, and agrochemicals. Aryl thioether moieties are prevalent in a multitude of biologically active compounds and functional materials. This compound, a readily available and highly nucleophilic sulfur source, serves as a key reagent in the construction of these critical linkages. This technical guide provides an in-depth exploration of the fundamental principles governing C-S bond formation using this compound, focusing on the two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to equip researchers with the foundational knowledge required for the effective synthesis of aryl thioethers.

Core Principles and Mechanistic Pathways

The synthesis of aryl thioethers from aryl halides and this compound (or its in situ-generated equivalent from thiophenol and a base) is primarily achieved through two distinct strategies. The choice of method depends largely on the electronic properties of the aryl halide.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is an effective, metal-free method for C-S bond formation when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂), cyano (–CN), or carbonyl groups (–C=O).[1][2] The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack : The electron-rich thiophenolate anion attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (e.g., a halide). This step is typically the rate-determining step.[3]

-

Formation of Meisenheimer Complex : This attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized onto the electron-withdrawing groups, which is crucial for stabilizing the intermediate.[1]

-

Elimination and Aromatization : The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl thioether product.[4]

The presence of EWGs ortho or para to the leaving group is essential for effective resonance stabilization of the Meisenheimer complex and thus for the reaction to proceed efficiently.[2]

Caption: SNAr mechanism workflow.

Metal-Catalyzed Cross-Coupling Reactions

For "unactivated" aryl halides that lack strong EWGs, metal-catalyzed cross-coupling reactions are the methods of choice. Copper and palladium are the most common catalysts for these transformations.[5][6]

The Ullmann condensation is a classic method for forming C-heteroatom bonds using a copper catalyst.[7][8] Modern protocols often use catalytic amounts of a Cu(I) source, such as CuI, and can frequently be performed without specialized ligands.[9][10] The reaction is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates.

-

Thiolate Complex Formation : The copper(I) catalyst reacts with this compound to form a copper(I) thiolate complex.[11]

-

Oxidative Addition : The aryl halide undergoes oxidative addition to the copper(I) thiolate complex, forming a transient copper(III) intermediate.[11]

-

Reductive Elimination : The copper(III) intermediate undergoes reductive elimination to form the C-S bond of the diaryl thioether product and regenerate the active copper(I) catalyst.[11]

Caption: Simplified Cu-catalyzed C-S coupling cycle.

Palladium-catalyzed cross-coupling offers a powerful and versatile method for C-S bond formation, analogous to the well-established Buchwald-Hartwig amination.[12] These reactions typically employ a Pd(0) catalyst, which is often generated in situ from a Pd(II) precatalyst, and require a phosphine ligand.[13]

-

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex.[12]

-

Ligand Exchange/Transmetalation : The thiophenolate anion displaces a ligand or the halide on the Pd(II) center to form a palladium-thiolate complex.

-

Reductive Elimination : The final C-S bond is formed via reductive elimination from the Pd(II) complex, yielding the aryl thioether product and regenerating the Pd(0) catalyst.[12]

Caption: Simplified Pd-catalyzed C-S coupling cycle.

Quantitative Data Summary

The efficiency of C-S bond formation is highly dependent on the reaction conditions. The following tables summarize representative data from the literature for copper- and palladium-catalyzed systems.

Table 1: Representative Copper-Catalyzed C-S Coupling Reactions [10]

| Entry | Aryl Iodide (Ar-I) | Thiol (R-SH) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Thiophenol | K₂CO₃ | NMP | 100 | 98 |

| 2 | 4-Iodotoluene | Thiophenol | K₂CO₃ | NMP | 100 | 97 |

| 3 | 4-Iodoanisole | Thiophenol | K₂CO₃ | NMP | 100 | 99 |

| 4 | 4-Iodonitrobenzene | Thiophenol | K₂CO₃ | NMP | 100 | 96 |

| 5 | Iodobenzene | 4-Methylthiophenol | K₂CO₃ | NMP | 100 | 99 |

| 6 | Iodobenzene | 4-Chlorothiophenol | K₂CO₃ | NMP | 100 | 95 |

| 7 | 1,4-Diiodobenzene | Thiophenol (2 eq) | K₂CO₃ | NMP | 100 | 98 |

Conditions: Aryl iodide (1.0 mmol), thiol (1.2 mmol), CuI (1.0 mol%), Base (2.0 mmol), Solvent (2 mL). NMP = N-Methyl-2-pyrrolidone.

Table 2: Representative Palladium-Catalyzed C-S Coupling Reactions [14]

| Entry | Aryl Iodide (Ar-I) | Thiol (R-SH) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodonitrobenzene | Thiophenol | K₂CO₃ | Ethanol | 80 | 95 |

| 2 | 4-Iodobenzonitrile | Thiophenol | K₂CO₃ | Ethanol | 80 | 92 |

| 3 | 4-Iodoacetophenone | Thiophenol | K₂CO₃ | Ethanol | 80 | 94 |

| 4 | Iodobenzene | 4-Methylthiophenol | K₂CO₃ | Ethanol | 80 | 90 |

| 5 | Iodobenzene | 4-Chlorothiophenol | K₂CO₃ | Ethanol | 80 | 88 |

| 6 | 2-Iodothiophene | Thiophenol | K₂CO₃ | Ethanol | 80 | 85 |

Conditions: Aryl iodide (1.0 mmol), thiol (1.0 mmol), Pd(L-Pro)₂ (1.0 mol%), Base (2.0 mmol), Solvent (3 mL).

Experimental Protocols

The following sections provide generalized, representative protocols for the major C-S bond formation methods. Note: These are illustrative protocols. Researchers must consult the primary literature and perform appropriate optimizations for their specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

General Protocol for SNAr Reaction

-

Reagent Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated aryl halide (1.0 equiv), this compound (1.1 equiv), and a polar aprotic solvent (e.g., DMF, DMSO, NMP).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Ligand-Free Copper-Catalyzed Coupling[10]

-

Reagent Preparation : To a reaction vial, add copper(I) iodide (1-2.5 mol%), the aryl iodide (1.0 equiv), a base such as K₂CO₃ (2.0 equiv), and a magnetic stir bar.

-

Reaction Setup : Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the thiol (1.2 equiv) and a polar solvent (e.g., NMP, DMF).

-

Reaction : Seal the vial and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for the required time (typically 12-24 h), monitoring by GC or LC-MS.

-

Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Purification : Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

General Protocol for Palladium-Catalyzed Coupling

-

Catalyst Preparation : In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 2.0 equiv) to an oven-dried reaction vessel.

-

Reagent Addition : Add the aryl halide (1.0 equiv) and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Reaction : Add the thiol (1.2 equiv) to the mixture. Seal the vessel and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

-

Workup : Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow

Choosing the appropriate synthetic strategy is critical for success. The following workflow provides a logical guide for selecting a method based on the substrate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal-catalyzed C–S bond formation using sulfur surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]

- 11. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Sodium Thiophenolate: A Versatile Reagent for Aromatic Substitution in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium thiophenolate (C₆H₅SNa) has emerged as a important and versatile nucleophilic reagent in the field of organic synthesis, particularly in the construction of carbon-sulfur bonds. Its utility is most prominently showcased in nucleophilic aromatic substitution (SNAr) reactions, a powerful class of transformations for the functionalization of aromatic and heteroaromatic rings. The resulting aryl and heteroaryl thioethers are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the application of this compound in aromatic substitution, with a focus on reaction mechanisms, experimental protocols, and its relevance in drug discovery and development.

Core Concepts: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary mode of action for this compound in aromatic substitution is the SNAr mechanism. This reaction is characteristic of aryl halides and other activated aromatic systems that are rendered electron-deficient by the presence of electron-wasting groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups. The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.

Mechanism of SNAr Reaction:

-

Nucleophilic Attack: The strongly nucleophilic thiophenolate anion attacks the carbon atom bearing the leaving group (typically a halide), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.[1][2]

-

Elimination of the Leaving Group: In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl thioether product.

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the degree of activation of the aromatic ring by electron-withdrawing groups, and the reaction conditions such as solvent and temperature.

Experimental Protocols and Quantitative Data

Synthesis of 2,4-Dinitrophenyl Phenyl Sulfide

A classic example demonstrating the efficacy of SNAr reactions is the synthesis of 2,4-dinitrophenyl phenyl sulfide from an activated aryl halide and a thiol. The following protocol is adapted from established procedures and illustrates the key steps involved.

Experimental Protocol:

-

Materials: 1-Chloro-2,4-dinitrobenzene, Thiophenol, Sodium Hydroxide, Ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

-

In a separate flask, prepare a solution of this compound by reacting thiophenol (1.0 eq) with sodium hydroxide (1.0 eq) in ethanol.

-

Slowly add the this compound solution to the solution of 1-chloro-2,4-dinitrobenzene with stirring at room temperature.

-

The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Quantitative Data for Diaryl Thioether Synthesis via SNAr:

The following table summarizes the reaction conditions and yields for the synthesis of various diaryl thioethers using thiols and a base, which is analogous to using pre-formed this compound.[3]

| Aryl Halide | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Fluoro-4-nitrobenzene | Thiophenol | K₂CO₃ | DMF | 80 | 2 | 95 |

| 1-Chloro-2,4-dinitrobenzene | 4-Methylthiophenol | Et₃N | Ethanol | 25 | 1 | 98 |

| 2-Chloropyridine | Thiophenol | NaH | THF | 65 | 3 | 92 |

| 4-Chlorobenzonitrile | 4-Chlorothiophenol | Cs₂CO₃ | DMSO | 100 | 5 | 88 |

| 1-Bromo-2-nitrobenzene | 2-Naphthalenethiol | NaOH | Acetonitrile | 80 | 4 | 90 |

Synthesis of Thioethers from Aldehydes and Carboxylic Acids

Recent advancements have expanded the scope of thioether synthesis to include reactions with aldehydes and carboxylic acids, often catalyzed by reagents like sodium thiosulfate. While not a direct SNAr reaction with this compound, these methods provide alternative routes to valuable thioether products.[4]

Quantitative Data for Sodium Thiosulfate-Catalyzed Thioether Synthesis: [4]

| Aldehyde/Carboxylic Acid | Thiol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Phenylpropanal | Thiophenol | Na₂S₂O₃ | Na₂CO₃ | DMF | 120 | 85 |

| 2-Phenylpropanal | 4-Methylthiophenol | Na₂S₂O₃ | Na₂CO₃ | DMF | 120 | 88 |

| 2-Phenylpropanoic Acid | Thiophenol | Na₂S₂O₃ | Na₂CO₃ | DMF | 140 | 88 |

| Phenylacetic Acid | 4-Chlorothiophenol | Na₂S₂O₃ | Na₂CO₃ | DMF | 140 | 85 |

Visualizing Reaction Mechanisms and Pathways

SNAr Reaction Workflow

The following diagram illustrates the general workflow for a typical SNAr reaction using this compound.

Caption: General workflow of an SNAr reaction.

Mechanism of the SNAr Reaction

The detailed mechanism of the SNAr reaction, highlighting the key intermediate, is depicted below.

Caption: The SNAr addition-elimination mechanism.

Applications in Drug Development

The synthesis of diaryl thioethers and related structures through SNAr reactions with this compound is of significant interest to the pharmaceutical industry. These motifs are present in a variety of biologically active molecules.

Inhibition of the Type II Fatty Acid Synthesis (FAS-II) Pathway

One notable application is in the development of antimicrobial agents that target the Type II Fatty Acid Synthesis (FAS-II) pathway. This pathway is essential for bacteria but absent in humans, making it an attractive target for selective drug design.[2] Diaryl thioethers have been identified as potential inhibitors of enzymes within this pathway, such as enoyl-acyl carrier protein (ACP) reductase (FabI).

The FAS-II pathway is a multi-step enzymatic process responsible for the synthesis of fatty acids in bacteria. Inhibition of this pathway disrupts the production of essential components for bacterial cell membranes, leading to cell death.

FAS-II Pathway and Inhibition

The following diagram illustrates a simplified representation of the FAS-II pathway and the point of inhibition by diaryl thioether-based drugs.

Caption: Inhibition of the FAS-II pathway by a diaryl thioether.

Synthesis of MCoTI-II Cyclotides

This compound has also been utilized in the synthesis of complex biomolecules, such as the MCoTI-II cyclotides. These are cyclic peptides with potent trypsin inhibitory activity. While the final cyclization is often enzymatic, the synthesis of the linear peptide precursors can involve solid-phase peptide synthesis (SPPS) and subsequent cleavage from the resin, a step where thiophenolate has been employed.[5] The inhibition of trypsin, a key digestive and regulatory enzyme, is a significant area of therapeutic research.

Conclusion

This compound is a powerful and reliable reagent for the synthesis of aryl and heteroaryl thioethers via nucleophilic aromatic substitution. The SNAr reaction provides a versatile and efficient method for constructing C-S bonds, which are integral to many important molecules in medicinal chemistry and materials science. The continued exploration of its reactivity and the development of novel applications, particularly in the synthesis of complex drug candidates, underscores the enduring importance of this compound in modern organic synthesis. The ability to target specific biological pathways, such as the bacterial FAS-II pathway, highlights the critical role of synthetic methodologies in addressing pressing challenges in human health.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Sodium Thiophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis for the formation of carbon-heteroatom bonds, particularly carbon-sulfur bonds. This method is of significant interest in medicinal chemistry and materials science due to the prevalence of the aryl thioether moiety in pharmaceuticals, agrochemicals, and functional materials. The reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. For the SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.

Sodium thiophenolate (C₆H₅SNa) is a highly effective sulfur nucleophile for these transformations, readily reacting with activated aryl halides and nitro compounds to produce diaryl thioethers in high yields. This document provides detailed protocols for SNAr reactions using this compound, including its in situ generation, and presents a summary of quantitative data for various substrates.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile (thiophenolate anion) on the carbon atom bearing the leaving group. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is delocalized onto the electron-withdrawing groups, which is crucial for its stabilization. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final aryl thioether product.[2]

Caption: General mechanism of the SNAr reaction.

Quantitative Data Summary

The yield and rate of the SNAr reaction with this compound are highly dependent on the nature of the leaving group, the type and position of the electron-withdrawing groups on the aromatic ring, and the reaction conditions. The general reactivity order for halogen leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. This is because the more electronegative fluorine atom polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack in the rate-determining step.

Table 1: Nucleophilic Aromatic Substitution of Activated Aryl Halides with this compound

| Aryl Halide Substrate | Leaving Group (X) | Activating Group(s) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| 4-Fluoronitrobenzene | F | 4-NO₂ | DMF | K₂CO₃ | 80 | 2 | >95 |

| 4-Chloronitrobenzene | Cl | 4-NO₂ | DMF | K₂CO₃ | 100 | 4 | 90 |

| 4-Bromonitrobenzene | Br | 4-NO₂ | DMF | K₂CO₃ | 120 | 6 | 85 |

| 4-Iodonitrobenzene | I | 4-NO₂ | DMF | K₂CO₃ | 120 | 8 | 70 |

| 1-Chloro-2,4-dinitrobenzene | Cl | 2,4-(NO₂)₂ | Ethanol | - | Reflux | 1 | High |

| 2,5-Dinitrofuran | NO₂ | 2-NO₂, 5-O | Acetonitrile | NaH | Reflux | 2.5 | 91[3] |

| 2-Chloropyridine | Cl | Ring N | Acetonitrile | K₂CO₃ | RT | - | High |

| 1-Fluoro-2-nitrobenzene | F | 2-NO₂ | THF | KHMDS | 0 to RT | <0.1 | High |

Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures. Data is compiled from various sources and is intended for comparative purposes.

Experimental Protocols

Two primary methods are presented for the SNAr reaction with this compound: in situ generation of the nucleophile from thiophenol and a base, and the use of pre-formed this compound.

Protocol 1: In Situ Generation of this compound

This is the most common and convenient method, as it avoids the need to isolate and handle the potentially air- and moisture-sensitive this compound salt.

Materials:

-

Activated aryl halide (1.0 eq)

-

Thiophenol (1.1 eq)

-

Base (e.g., Sodium Hydride (NaH, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq))

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF, Acetonitrile)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Caption: Experimental workflow for the in situ protocol.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent.

-

Add thiophenol to the solvent and stir to dissolve.

-

If using NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature. If using K₂CO₃, it can be added directly at room temperature.

-

Add the activated aryl halide to the reaction mixture.

-

Heat the reaction to the desired temperature (refer to Table 1 for guidance) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If NaH was used, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl thioether.

Protocol 2: Using Pre-formed this compound

This method is suitable when using commercially available this compound or when the salt has been prepared and isolated beforehand.

Materials:

-

Activated aryl halide (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a round-bottom flask, add the anhydrous solvent and the activated aryl halide.

-

Add the this compound to the solution and stir.

-

Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up and purify the product as described in Protocol 1 (steps 8-11).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Insufficiently activated substrate | Ensure the presence of a strong EWG ortho or para to the leaving group. |

| Poor leaving group | Consider using an aryl fluoride if other halides are unreactive. | |

| Inactive nucleophile | Use fresh thiophenol and ensure the base is not old or deactivated. Ensure anhydrous conditions if using NaH. | |

| Insufficient temperature/time | Increase the reaction temperature and/or extend the reaction time. | |

| Formation of side products | Reaction temperature too high | Lower the reaction temperature. |

| Presence of water | Use anhydrous solvents and reagents, especially when using reactive bases like NaH. | |

| Oxidation of thiophenolate | Maintain an inert atmosphere throughout the reaction. |

Conclusion

The nucleophilic aromatic substitution reaction with this compound is a highly efficient and reliable method for the synthesis of aryl thioethers. By selecting the appropriate substrate, solvent, and reaction conditions, a wide range of diaryl thioethers can be prepared in high yields. The protocols and data provided in this document serve as a comprehensive guide for researchers in the successful application of this important transformation.

References

- 1. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 3. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Step-by-Step Synthesis of Thioethers Using Sodium Thiophenolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioethers, also known as sulfides, are a class of organosulfur compounds that play a crucial role in various fields, including medicinal chemistry, materials science, and organic synthesis. The sulfur atom in thioethers imparts unique electronic and structural properties, making them valuable moieties in the design of pharmaceuticals and functional materials. One of the most fundamental and widely employed methods for the synthesis of thioethers is the nucleophilic substitution reaction between a thiolate and an electrophile, a reaction analogous to the Williamson ether synthesis.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of thioethers using sodium thiophenolate as the nucleophile. This compound, the sodium salt of thiophenol, is a readily available and highly effective sulfur nucleophile for the formation of carbon-sulfur bonds.[1] We will cover the preparation of this compound, its reaction with various alkyl and aryl halides, and provide detailed experimental procedures and quantitative data for the synthesis of a range of thioethers.

Reaction Principle

The synthesis of thioethers using this compound follows a bimolecular nucleophilic substitution (SN2) mechanism. The thiophenolate anion (PhS⁻), a potent nucleophile, attacks the electrophilic carbon atom of an alkyl or aryl halide, displacing the halide leaving group and forming the thioether. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for thioether synthesis.

Caption: Reaction mechanism for thioether synthesis.

Experimental Protocols

Protocol 1: In-situ Preparation of this compound and Synthesis of Thioanisole

This protocol describes the synthesis of thioanisole (methyl phenyl sulfide) from thiophenol and methyl iodide, with the in-situ generation of this compound using sodium hydroxide.

Materials:

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-